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Compound of Interest

Compound Name: 3,4,5-Trichlorophenylboronic acid

Cat. No.: B151388

For immediate release:

This technical guide provides a detailed overview of the spectroscopic properties of 3,4,5-
Trichlorophenylboronic acid, a valuable building block in organic synthesis, particularly for
Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists,
and professionals in the fields of drug development and materials science who utilize
substituted phenylboronic acids.

It is important to note that while this guide aims to be a comprehensive resource, experimental
spectroscopic data for 3,4,5-Trichlorophenylboronic acid is not readily available in published
literature or spectral databases. Therefore, the nuclear magnetic resonance (NMR) and
infrared (IR) data presented herein are predicted values based on the analysis of structurally
similar compounds and established spectroscopic principles. These predictions offer a reliable
estimation for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, and FT-IR spectroscopic data
for 3,4,5-Trichlorophenylboronic acid.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs3)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~8.0-8.2 Singlet 2H Ar-H
~5.0-6.0 Broad Singlet 2H B(OH )2

Note: The chemical shift of the B(OH)z protons can vary significantly depending on the solvent,
concentration, and water content. Exchange with residual water in the solvent can lead to a

broad signal or even its disappearance.

. i 13
Chemical Shift (0, ppm) Assignment
~138-140 C-B
~135-137 C-ClI
~130-132 Ar-CH
~130-132 C-Cl

Note: The carbon atom attached to the boron (C-B) is expected to be a broad signal due to
quadrupolar relaxation of the boron nucleus. Its detection might be challenging.

Table 3: Predicted FT-IR Data (ATR)
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

3500 - 3200 Broad, Medium
bonded)
~3080 Weak Ar C-H stretch
~1600, ~1470, ~1400 Medium to Weak C=C aromatic ring stretches
~1350 Strong B-O stretch
~1100 - 1000 Medium C-Cl stretch
~880 - 800 Strong Ar C-H out-of-plane bend
~700 Medium O-B-O bend

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of arylboronic
acids, adapted for 3,4,5-Trichlorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 3,4,5-Trichlorophenylboronic acid to confirm
its chemical structure.

Materials:

3,4,5-Trichlorophenylboronic acid

Deuterated chloroform (CDCIs) with 0.03% v/v tetramethylsilane (TMS)

NMR tube (5 mm)

NMR spectrometer (e.g., 500 MHz)

Procedure:

e Sample Preparation:
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[e]

Accurately weigh approximately 5-10 mg of 3,4,5-Trichlorophenylboronic acid.

o

Dissolve the sample in approximately 0.6 mL of CDCls containing TMS in a clean, dry vial.

[¢]

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

Transfer the solution to a 5 mm NMR tube.

[¢]

'H NMR Acquisition:

o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal resolution.

o Acquire the H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second
relaxation delay, 16-32 scans).

o Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

o Integrate the signals and determine the chemical shifts and multiplicities.

13C NMR Acquisition:

o Using the same sample, switch the spectrometer to the 13C nucleus frequency.

o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) may be necessary due to the lower natural abundance and longer relaxation
times of 13C.

o Process the spectrum similarly to the *H spectrum.
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o Reference the spectrum to the CDCI;s triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of 3,4,5-Trichlorophenylboronic acid to identify its
functional groups.

Materials:

3,4,5-Trichlorophenylboronic acid

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)
Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean and dry.

o Record a background spectrum of the empty ATR stage. This will be subtracted from the
sample spectrum.

e Sample Analysis:

Place a small amount of the solid 3,4,5-Trichlorophenylboronic acid powder onto the
ATR crystal.

o

o

Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

o

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1.

[¢]

The typical spectral range is 4000-400 cm~1.

» Data Processing:
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o The software will automatically perform a background subtraction.
o Process the spectrum to identify the wavenumbers of the major absorption bands.

o Correlate the observed bands with the characteristic vibrational frequencies of the
functional groups present in the molecule.

e Cleaning:

o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft
tissue.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 3,4,5-
Trichlorophenylboronic acid.
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Caption: Experimental workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trichlorophenylboronic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151388#spectroscopic-data-for-3-4-5-
trichlorophenylboronic-acid-nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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